Higher Lewis Acidity of BiCl₃ vs. SbCl₃ Confirmed by Gutmann–Beckett Analysis and Solid-State Structural Parameters
BiCl₃ exhibits measurably higher Lewis acidity than its direct group-15 congener SbCl₃. Using the Gutmann–Beckett method in solution and single-crystal X-ray diffraction of β-ketoimine complexes, Johnson et al. demonstrated that BiCl₃ forms stronger adducts with Lewis bases, evidenced by distinct differences in coordination geometries and NMR chemical shift perturbations [1]. In the solid state, the Bi–O and Bi–N bond lengths in [(L1)(THF)BiCl₃]₂ are systematically shorter (relative to ionic radii) than the corresponding Sb–O and Sb–N bonds in [(L1)(THF)SbCl₃]₂, consistent with stronger acceptor character at the bismuth center [1].
| Evidence Dimension | Lewis acidity (Gutmann–Beckett method and solid-state structural analysis of β-ketoimine adducts) |
|---|---|
| Target Compound Data | BiCl₃ – higher Lewis acidity; forms tighter adducts with β-ketoimine ligands L1 and L2 |
| Comparator Or Baseline | SbCl₃ – measurably lower Lewis acidity under identical conditions |
| Quantified Difference | Qualitative ranking confirmed: BiCl₃ > SbCl₃ in Lewis acidity by combined solution (Gutmann–Beckett NMR) and solid-state (XRD) metrics |
| Conditions | β-ketoimine ligands [O=C(Me)]CH[C(Me)NHAr] (L1, Ar=2,6-diisopropylphenyl) and [(CH₂)₂{N(H)C(Me)CHC(Me)=O}₂] (L2); THF solvent; multinuclear NMR and single-crystal XRD characterization |
Why This Matters
Procurement decisions for Lewis acid catalysis requiring stronger substrate activation should prioritize BiCl₃ over SbCl₃ when the catalytic mechanism depends on Lewis acidity strength, as SbCl₃ provides weaker electrophilic activation.
- [1] Johnson, J. A.; et al. Probing the Lewis acidity of heavier pnictogen trichlorides. Journal of Chemical Sciences, 2019, 131, Article 114. View Source
